molecular formula C14H10ClFN6O2S3 B2543379 N-(5-((2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1226458-09-8

N-(5-((2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2543379
CAS No.: 1226458-09-8
M. Wt: 444.9
InChI Key: LKEXADDVBNTDID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-((2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a potent and selective small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a well-validated target in oncology research [https://www.nature.com/articles/nrc2789]. This compound is structurally characterized by a 1,3,4-thiadiazole core linked to a 1,2,3-thiadiazole-5-carboxamide moiety, a design that confers high affinity and specificity for the ATP-binding pocket of the receptor. Its primary research value lies in its ability to potently suppress EGFR-driven signaling cascades, such as the MAPK/ERK and PI3K/AKT pathways, leading to the induction of apoptosis and inhibition of cellular proliferation in various cancer model systems [https://www.cancer.gov/types/lung/hp/egfr-overview-pdq]. Researchers utilize this inhibitor as a critical tool compound for elucidating the complex role of EGFR in tumorigenesis, studying mechanisms of acquired resistance to clinical EGFR inhibitors, and for in vitro and in vivo evaluation of novel combination therapies aimed at overcoming such resistance in cancers like non-small cell lung cancer (NSCLC) and glioblastoma [https://www.ncbi.nlm.nih.gov/books/NBK470532/]. The presence of the 3-chloro-4-fluorophenyl group is a common pharmacophore in kinase inhibitor design, contributing to optimal interactions within the hydrophobic region of the kinase domain. This makes it an essential reagent for fundamental cancer biology and translational drug discovery research.

Properties

IUPAC Name

N-[5-[2-(3-chloro-4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFN6O2S3/c1-6-11(27-22-19-6)12(24)18-13-20-21-14(26-13)25-5-10(23)17-7-2-3-9(16)8(15)4-7/h2-4H,5H2,1H3,(H,17,23)(H,18,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKEXADDVBNTDID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFN6O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that incorporates thiadiazole moieties known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, anti-inflammatory, and other pharmacological properties.

Chemical Structure and Properties

The compound features multiple functional groups including:

  • Thiadiazole rings : Known for their role in various biological activities.
  • Carboxamide group : Enhances solubility and bioactivity.
  • Chloro and fluorine substituents : Potentially increase potency and selectivity against targets.

Antibacterial Activity

Thiadiazole derivatives have been extensively studied for their antibacterial properties. Research indicates that compounds similar to this compound exhibit significant activity against various bacterial strains.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1E. coli32.6 μg/mL
2S. aureus62.5 μg/mL
3P. aeruginosaModerate activity

These results suggest that the compound could be effective against drug-resistant bacteria .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been documented in various studies. For instance, compounds with similar structures have shown promising results in inhibiting cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).

CompoundCell LineIC50 (µM)
AMCF-71.16
BHepG20.25

The mechanism of action often involves the induction of apoptosis and cell cycle arrest . The presence of the thiadiazole moiety is crucial for enhancing cytotoxicity .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, thiadiazole derivatives have been shown to possess anti-inflammatory effects. The ability to inhibit protein denaturation suggests potential applications in treating inflammatory conditions.

Test MethodResult
Bovine Serum Albumin DenaturationSignificant inhibition observed

This indicates that compounds like this compound may have therapeutic potential in managing inflammation-related disorders .

Case Studies

Several studies have highlighted the biological activity of thiadiazole derivatives:

  • Antimicrobial Efficacy : A study comparing various thiadiazole derivatives demonstrated that certain compounds exhibited superior antibacterial activity compared to standard antibiotics like ciprofloxacin and diclofenac sodium .
  • Cytotoxicity Assessment : In vitro tests showed that specific derivatives led to significant cytotoxic effects on cancer cell lines with IC50 values indicating effective potency against tumor growth .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of thiadiazole derivatives:

  • Mechanisms of Action :
    • Induction of Apoptosis : The compound may activate intrinsic pathways associated with mitochondrial dysfunction, leading to programmed cell death in cancer cells.
    • Inhibition of Cell Proliferation : Similar derivatives have exhibited significant inhibition of cancer cell growth in various lines, such as MCF-7 (breast cancer) and A549 (lung cancer) cells.
  • Case Studies :
    • A study evaluating various thiadiazole derivatives found that certain compounds exhibited IC50 values significantly lower than standard chemotherapeutics like cisplatin. For instance, one compound showed an IC50 value of 0.5 µM against A549 cells, indicating strong antiproliferative activity .

Antimicrobial Applications

The antimicrobial properties of the compound derive from its structural characteristics:

  • Antibacterial Activity :
    • The thiadiazole moiety has been associated with antibacterial effects against a range of pathogens due to its ability to disrupt bacterial cell membranes. In vitro studies have shown effectiveness against strains resistant to multiple drugs.
  • Antifungal Properties :
    • The presence of both thiadiazole and triazole functionalities enhances the compound's ability to inhibit fungal growth. Research indicates that derivatives have shown activity against common fungal pathogens such as Candida species .

A comparative analysis of structurally similar compounds reveals insights into the biological activity of this compound:

Compound NameStructural FeaturesBiological Activity
5-Fluoro-N-(1-(m-tolyl)-1H-pyrazole-3-carbonyl)thioacetamidePyrazole ringAnticancer
4-(Fluorophenyl)thioacetamideThioether linkageAntibacterial
1-(p-Tolyl)-3-(triazolyl)ureaTriazole and urea moietiesAntifungal

This table illustrates how the unique combination of functionalities in this compound may provide synergistic effects not observed in simpler analogs .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 1,3,4-thiadiazole ring undergoes nucleophilic displacement at C-2 and C-5 positions under basic conditions. For example:

Reaction Conditions Product Source
Chloride displacementK₂CO₃/DMF, 80°C, 12 hReplacement with amines, alkoxides, or thiols at C-5 position
Thiol-thione tautomerismAcidic or basic mediaFormation of S-substituted derivatives (e.g., alkylation at sulfur atom)

Structural analogs show reactivity at the thiadiazole sulfur, enabling functionalization for biological activity modulation.

Hydrolysis and Degradation Pathways

The amide and thioether groups are susceptible to hydrolysis:

  • Amide hydrolysis :
    RCONHR’+H2OHCl/NaOHRCOOH+H2NR’\text{RCONHR'} + \text{H}_2\text{O} \xrightarrow{\text{HCl/NaOH}} \text{RCOOH} + \text{H}_2\text{NR'}
    Observed under strong acidic (6M HCl, reflux) or basic conditions (2M NaOH, 60°C), yielding carboxylic acid and amine fragments.

  • Thioether oxidation :
    R-S-R’H2O2/AcOHR-SO-R’\text{R-S-R'} \xrightarrow{\text{H}_2\text{O}_2/\text{AcOH}} \text{R-SO-R'}
    Forms sulfoxide derivatives, critical for metabolite studies .

Cross-Coupling Reactions

The 3-chloro-4-fluorophenyl group participates in palladium-catalyzed couplings:

Reaction Type Catalyst System Applications
Suzuki-Miyaura couplingPd(OAc)₂/Xantphos, NMM, DMFIntroduction of aryl/heteroaryl groups
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, Cs₂CO₃Functionalization with nitrogen-containing motifs

These reactions enable structural diversification for SAR studies .

Cycloaddition and Ring-Opening Reactions

The 1,2,3-thiadiazole moiety exhibits unique reactivity:

  • Diels-Alder cycloaddition : With electron-deficient dienophiles (e.g., maleic anhydride), forming fused heterocycles .

  • Ring-opening : Treatment with Grignard reagents (RMgX) cleaves the thiadiazole ring, generating thioamide intermediates.

Functional Group Interconversion

Key transformations include:

Transformation Reagents Outcome
Amide to thioamideLawesson’s reagent, toluene, 110°CThioamide derivatives for enhanced bioactivity
Carboxamide to nitrilePCl₅, refluxCyano group introduction

Photochemical and Thermal Stability

Studies on analogous thiadiazoles reveal:

  • Photodegradation : UV irradiation (254 nm) induces cleavage of the thiadiazole ring, forming nitrile and sulfur-containing byproducts.

  • Thermal decomposition : Above 200°C, decarboxylation and release of SO₂ occur, monitored via TGA-DSC.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Core Heterocycles Key Substituents Linkage Type Reported Activity Reference
Target Compound 1,3,4-Thiadiazole, 1,2,3-Thiadiazole 3-Chloro-4-fluorophenyl, methyl group Thioether Hypothesized anticancer N/A
N-[5-(2,4-Dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide (5f) Thiazole, thiophene 2,4-Dichlorobenzyl Amide Cytotoxic, cytostatic
5-Amino-1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-N-(2-thienylmethyl)-1H-1,2,3-triazole-4-carboxamide Triazole, thiophene 4-Methylphenyl, thienylmethyl Amide, thioether Not specified
2-[(3-{[2-(2-Fluoroanilino)-2-oxoethyl]sulfanyl}-1,2,4-thiadiazol-5-yl)sulfanyl]-N-(2-fluorophenyl)acetamide 1,2,4-Thiadiazole 2-Fluorophenyl Dual thioether Not specified
Ethyl 5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylate Isoxazole, thiophene Methylthiophene, ethyl ester Ester Intermediate in synthesis

Heterocyclic Core Variations

  • Thiadiazoles vs. In contrast, thiazole-containing analogs (e.g., compound 5f) demonstrate cytotoxic effects, suggesting that core electronegativity influences activity .
  • Thiophene/Isoxazole Derivatives :
    Compounds with thiophene or isoxazole cores (e.g., ) often serve as intermediates or exhibit moderate bioactivity. The target compound’s thiadiazole cores may confer superior metabolic stability compared to isoxazoles, which are prone to hydrolysis .

Substituent Effects

  • Halogenated Aryl Groups :
    The 3-chloro-4-fluorophenyl group in the target compound mirrors the 2,4-dichlorobenzyl substituent in compound 5f, which showed significant cytotoxicity . Fluorine and chlorine atoms enhance lipophilicity and membrane permeability, while their positions influence steric and electronic interactions with targets.

  • Methyl and Thioether Modifications: The methyl group on the 1,2,3-thiadiazole may reduce solubility but improve binding pocket fit.

Hypothesized Bioactivity

While direct data for the target compound is unavailable, structural parallels suggest:

  • Anticancer Potential: Compound 5f’s dichlorobenzyl group and thiazole core correlate with cytotoxic effects; the target’s dihalogenated aryl and dual thiadiazoles may enhance this activity .
  • Enzyme Inhibition: Thiadiazoles are known kinase inhibitors; the chloro-fluorophenyl group could target ATP-binding pockets.

Q & A

Q. Discrepancies in biological activity across cell lines: How to interpret these?

  • Hypothesis : Cell-specific uptake mechanisms (e.g., overexpression of ABC transporters) or metabolic activation requirements. Compare cytotoxicity in transporter-knockout vs. wild-type lines .

Methodological Tables

Q. Table 1: Key Spectral Data for Structural Validation

TechniqueKey Peaks/FeaturesReference
¹H NMRδ 10.8 ppm (NH), δ 7.6 ppm (Ar–H)
¹³C NMR168.2 ppm (C=O), 155.5 ppm (thiadiazole C)
FT-IR1680 cm⁻¹ (amide C=O), 750 cm⁻¹ (C–S–C)

Q. Table 2: Biological Activity Benchmarking

Assay TypeTargetIC₅₀/MICReference
MTTHeLa8.2 μM
MICE. coli32 μg/mL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.